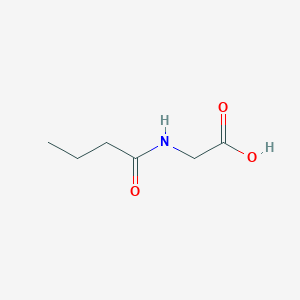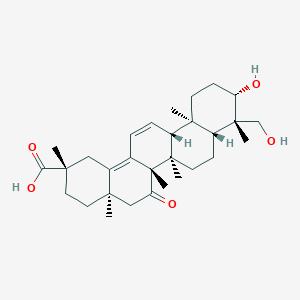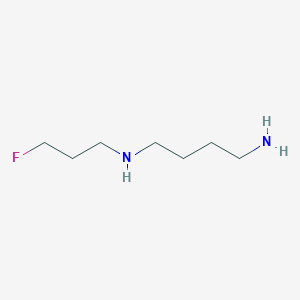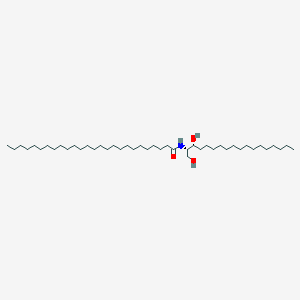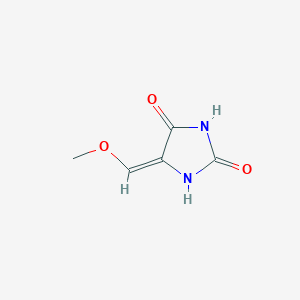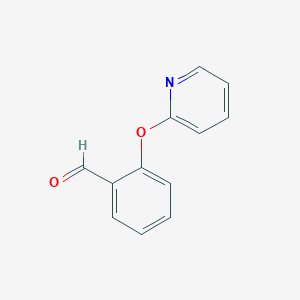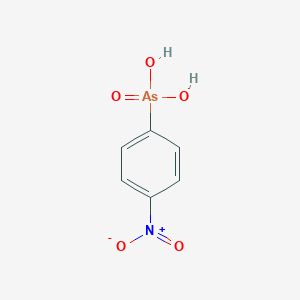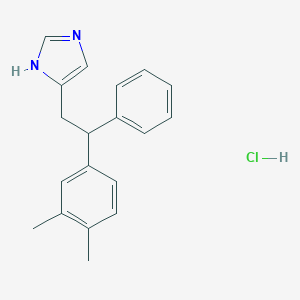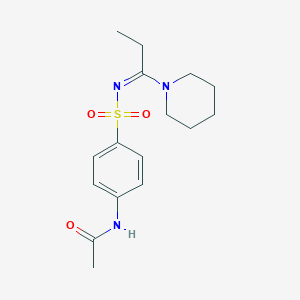
N-(4-(((1-(1-Piperidinyl)propylidene)amino)sulfonyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(((1-(1-Piperidinyl)propylidene)amino)sulfonyl)phenyl)acetamide, commonly known as PSB-0739, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide-based compounds and has been shown to possess a wide range of biological activities.
Applications De Recherche Scientifique
PSB-0739 has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, HIV, and autoimmune disorders.
Mécanisme D'action
The exact mechanism of action of PSB-0739 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. It has been shown to inhibit the activity of the NF-κB pathway, which plays a crucial role in inflammation and cancer. PSB-0739 has also been shown to inhibit the activity of several kinases, including AKT and ERK, which are involved in cell proliferation and survival.
Effets Biochimiques Et Physiologiques
PSB-0739 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of adhesion molecules on the surface of endothelial cells. PSB-0739 has also been shown to induce apoptosis in cancer cells and to inhibit the replication of HIV and other viruses.
Avantages Et Limitations Des Expériences En Laboratoire
PSB-0739 has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has been extensively studied for its biological activities and has been shown to be effective in various assays. However, PSB-0739 also has some limitations. It has a relatively low solubility in water, which can make it difficult to use in certain assays. It also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for the study of PSB-0739. One area of research is the development of more potent and selective analogs of PSB-0739. Another area of research is the investigation of the potential therapeutic applications of PSB-0739 in various diseases, including cancer, HIV, and autoimmune disorders. Finally, the development of novel drug delivery systems for PSB-0739 could improve its effectiveness as a therapeutic agent.
Conclusion
In conclusion, PSB-0739 is a small molecule compound that has been extensively studied for its potential therapeutic applications. It possesses a wide range of biological activities and has been shown to be effective in various assays. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of PSB-0739 have been discussed in this paper. Further research on PSB-0739 could lead to the development of novel therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of PSB-0739 involves a series of chemical reactions that start with the reaction of 4-aminobenzenesulfonamide with 3-bromopropionaldehyde. The resulting product is then treated with piperidine to form the imine intermediate, which is subsequently reduced to the corresponding amine. The final step involves the reaction of the amine with acetic anhydride to form PSB-0739. The overall yield of the synthesis process is approximately 30%.
Propriétés
Numéro CAS |
126826-71-9 |
|---|---|
Nom du produit |
N-(4-(((1-(1-Piperidinyl)propylidene)amino)sulfonyl)phenyl)acetamide |
Formule moléculaire |
C16H23N3O3S |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
N-[4-[(Z)-1-piperidin-1-ylpropylideneamino]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C16H23N3O3S/c1-3-16(19-11-5-4-6-12-19)18-23(21,22)15-9-7-14(8-10-15)17-13(2)20/h7-10H,3-6,11-12H2,1-2H3,(H,17,20)/b18-16- |
Clé InChI |
STQWMMOPBZPTEJ-UHFFFAOYSA-N |
SMILES isomérique |
CC/C(=N/S(=O)(=O)C1=CC=C(C=C1)NC(=O)C)/N2CCCCC2 |
SMILES |
CCC(=NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C)N2CCCCC2 |
SMILES canonique |
CCC(=NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C)N2CCCCC2 |
Synonymes |
N-[4-[1-(1-piperidyl)propylideneamino]sulfonylphenyl]acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



